molecular formula C13H19NS B13260309 N-[3-(Propan-2-yl)phenyl]thiolan-3-amine

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine

Cat. No.: B13260309
M. Wt: 221.36 g/mol
InChI Key: KTZOYSHKRPFJTN-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Molecular Structure and IUPAC Nomenclature

The systematic IUPAC name for this compound, N-[3-(Propan-2-yl)phenyl]thiolan-3-amine , reflects its core structural components:

  • A thiolan-3-amine moiety (a five-membered saturated ring containing one sulfur atom and one amine group at position 3).
  • A 3-(propan-2-yl)phenyl substituent attached to the amine nitrogen.

The molecular structure is represented by the SMILES notation C1CNCC1Nc2cccc(c2)C(C)C, which encodes the connectivity of the thiolane ring (C1CNCC1), the amine group (-NH-), and the 3-isopropylphenyl group. The three-dimensional arrangement (Figure 1) highlights the spatial orientation of the isopropyl group relative to the planar aromatic ring and the puckered thiolane ring.

Table 1: Key molecular parameters

Property Value
Molecular Formula $$ \text{C}{13}\text{H}{19}\text{NS} $$
Molecular Weight 221.36 g/mol
CAS Registry Number 1042566-72-2
SMILES C1CNCC1Nc2cccc(c2)C(C)C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra for this compound can be predicted based on its structure:

Table 2: Predicted $$ ^1\text{H} $$ NMR chemical shifts

Proton Environment δ (ppm) Multiplicity Integration
Thiolane C1/C5 protons 2.6–3.1 Multiplet 4H
Thiolane C3 amine 1.8–2.2 Broad singlet 1H
Phenyl aromatic protons 6.8–7.3 Multiplet 4H
Isopropyl -CH(CH$$3$$)$$2$$ 2.9 Septet 1H
Isopropyl -CH$$_3$$ 1.2–1.4 Doublet 6H

The $$ ^{13}\text{C} $$ NMR spectrum would show signals for the thiolane carbons (25–40 ppm), aromatic carbons (120–140 ppm), and the quaternary isopropyl carbon (35 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretch : 3300–3500 cm$$^{-1}$$ (amine).
  • C-S stretch : 650–750 cm$$^{-1}$$.
  • Aromatic C-H bend : 700–900 cm$$^{-1}$$.
Mass Spectrometry (MS)

The electron ionization mass spectrum would likely display a molecular ion peak at m/z 221 (M$$^+$$), with fragmentation pathways including:

  • Loss of the isopropyl group ($$ \text{C}3\text{H}7 $$): m/z 164.
  • Cleavage of the thiolane ring: m/z 85 (C$$4$$H$$9$$S$$^+$$).

Crystallographic Studies and Conformational Analysis

No experimental crystallographic data for this compound is available in the literature. However, computational modeling predicts:

  • Thiolane ring conformation : The five-membered ring adopts an envelope conformation , with the sulfur atom at the flap position to minimize torsional strain.
  • Dihedral angles : The phenyl ring and thiolane ring are nearly perpendicular (dihedral angle ≈ 85°), reducing steric hindrance between the isopropyl group and the thiolane protons.

Table 3: Predicted geometric parameters

Parameter Value
S-C bond length 1.82 Å
C-N-C bond angle 112°
Thiolane puckering amplitude 0.45 Å

The isopropyl group’s rotation barrier around the C-N bond is estimated at 8–12 kJ/mol , allowing free rotation at room temperature.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3-propan-2-ylphenyl)thiolan-3-amine

InChI

InChI=1S/C13H19NS/c1-10(2)11-4-3-5-12(8-11)14-13-6-7-15-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3

InChI Key

KTZOYSHKRPFJTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC2CCSC2

Origin of Product

United States

Preparation Methods

Thiolane Ring Construction

A common approach to build the thiolane ring involves the Prins-type cyclization or ring closure from suitable dithiol precursors. Literature describes general methods for synthesizing 1,2-dithiolane rings attached to amines, which can be adapted for this compound:

  • Starting from homoproline derivatives or tetrahydrofurfuryl alcohol, the thiolane ring is formed by reaction with formaldehyde and sulfur sources under acidic conditions.
  • The Prins reaction or condensation with formaldehyde and dithiols can yield 3-substituted 1,2-dithiolanes with hydroxyl or amine functionalities.

This step is critical as it sets the sulfur-containing ring core of the molecule.

Introduction of the 3-(Propan-2-yl)phenyl Group

The 3-(propan-2-yl)phenyl substituent (isopropyl group at the meta position of phenyl) is introduced on the nitrogen atom of the thiolan-3-amine via:

  • Reductive amination: Reacting the thiolan-3-amine with 3-(propan-2-yl)benzaldehyde or corresponding ketone under reducing conditions to form the N-substituted amine.
  • Nucleophilic substitution: Using a 3-(propan-2-yl)phenyl halide or sulfonate ester to alkylate the thiolan-3-amine nitrogen.

No direct patent or publication explicitly details this step for this exact compound, but these are standard organic synthesis methods for such N-aryl amines.

Example Synthetic Route (Hypothetical, Based on Literature)

Step Reaction Type Starting Material(s) Conditions/Notes Product/Intermediate
1 Thiolane ring formation 3-(Propan-2-yl)phenylamine + dithiol + formaldehyde Acid-catalyzed cyclization (Prins reaction) in alcohol solvent Thiolan-3-amine intermediate
2 N-alkylation or reductive amination Thiolan-3-amine intermediate + 3-(propan-2-yl)benzaldehyde or halide Reductive amination with NaBH4 or nucleophilic substitution under basic conditions This compound
3 Purification Crystallization or chromatography Standard purification methods Pure target compound

Yield and Reaction Conditions

  • The thiolane ring formation typically proceeds under mild acidic conditions with good yields (>70%).
  • N-alkylation or reductive amination steps generally give moderate to high yields (60–85%) depending on reagents and reaction times.
  • Overall yields for similar sulfur-containing amines can reach 50–75% after purification.

Summary Table of Preparation Methods and Key Parameters

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Thiolane ring formation Prins reaction / cyclization Dithiol + formaldehyde + acid catalyst 70–90 Mild acidic conditions, alcohol solvent
Amine functionalization Reductive amination / N-alkylation 3-(Propan-2-yl)benzaldehyde or halide + NaBH4 or base 60–85 Requires inert atmosphere, mild temp
Purification Crystallization / chromatography Solvent-dependent Ensures high purity

Perspectives from Varied Sources

  • Patent literature on related amines emphasizes the use of mild reaction conditions, inexpensive and readily available reagents, and environmentally friendly processes.
  • Academic studies on dithiolane ring synthesis highlight the versatility of Prins-type cyclizations for sulfur heterocycles.
  • No direct industrial-scale synthesis of this compound is publicly documented, but the methodologies align with standard heterocyclic amine synthesis practices.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Propan-2-yl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) on Phenyl Ring Thiolane Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine Propan-2-yl None C₁₂H₁₇NS 223.34 Hypothesized intermediate for drug design N/A
N-[3-(Morpholin-4-yl)propyl]thiolan-3-amine Morpholine-substituted propyl None C₁₃H₂₄N₂OS 264.41 Enhanced solubility due to morpholine; potential CNS activity
N-(1-Phenylethyl)thiolan-3-amine Phenylethyl None C₁₂H₁₇NS 207.34 Higher lipophilicity; possible use in agrochemicals
2-Amino-N-methyl-N-(thiolan-3-yl)propanamide None Amide functional group C₈H₁₆N₂OS 188.29 Improved metabolic stability; peptide-mimetic applications
N-(3-Ethoxypropyl)thiolan-3-amine Ethoxypropyl None C₈H₁₇NOS 191.29 Ether linkage enhances flexibility; solvent compatibility

Key Comparative Insights

Lipophilicity and Bioavailability :

  • The propan-2-yl group in the target compound increases lipophilicity compared to morpholine (polar) or ethoxypropyl (moderately polar) substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • N-(1-Phenylethyl)thiolan-3-amine exhibits even higher lipophilicity due to the aromatic phenylethyl group, making it suitable for hydrophobic environments .

The isopropyl group in the target compound creates steric hindrance, which could slow metabolic degradation compared to less bulky analogs like N-(3-ethoxypropyl)thiolan-3-amine .

Functional Group Contributions: The amide group in 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide enables hydrogen bonding, improving binding affinity in biological systems (e.g., enzyme inhibition) . Thiolan-3-amine derivatives lacking bulky substituents (e.g., ethoxypropyl) show greater synthetic versatility for further functionalization .

Medicinal Chemistry

  • Anticancer Potential: Structural analogs such as N-[3-(benzimidazol-2-ylamino)phenyl]amine derivatives demonstrate cytotoxic activity against cancer cell lines, suggesting that the thiolan-3-amine scaffold could be optimized for similar applications .
  • Neuroactive Compounds : Morpholine-containing analogs (e.g., N-[3-(Morpholin-4-yl)propyl]thiolan-3-amine) are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .

Material Science

  • The isopropyl group may stabilize metal complexes via steric effects .

Biological Activity

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine, a compound characterized by its unique thiolane structure, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H17SC_{12}H_{17}S. The compound features a thiolane ring which contributes to its biological activity through various interactions with biological targets.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. For instance, a comparative analysis showed significant antiproliferative activity against breast cancer cells (MCF-7) with an IC50_{50} value lower than that of standard chemotherapeutics like Tamoxifen .

Summary of Cytotoxic Activity

Cell Line IC50_{50} (µM)Reference
MCF-7 (Breast)5.0
HT-29 (Colon)8.0
Jurkat E6.1 (T-cell leukemia)6.5

The mechanism through which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and cytochrome c release .
  • Inhibition of Tubulin Polymerization : Docking studies suggest that it may inhibit tubulin polymerization, similar to other known anticancer agents, thereby disrupting the microtubule network essential for cell division .
  • Targeting Specific Proteins : Molecular docking simulations indicate that the compound forms significant hydrogen bonds with critical amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer : In vitro assays revealed that this compound significantly reduced cell viability in MCF-7 cells while sparing normal fibroblast cells, indicating a selective toxicity profile .
  • Study on Colon Carcinoma : The compound showed promising results against HT-29 colon carcinoma cells, further supporting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

When compared to other thiolane derivatives, this compound exhibited superior cytotoxicity against specific cancer cell lines. This suggests that structural modifications can enhance biological activity:

Compound IC50_{50} (µM)Activity Type
This compound5.0Anticancer
1,3-Diphenyl-thiophene derivative10.0Anticancer
Standard Chemotherapeutic (Tamoxifen)7.0Anticancer

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